molecular formula C20H23N3OS2 B2983741 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396676-76-8

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2983741
CAS No.: 1396676-76-8
M. Wt: 385.54
InChI Key: MLVDIOOUXWCFQL-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with thiophene and imidazole substituents

Properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-23-14-15(16-6-4-12-25-16)22-18(23)8-11-21-19(24)20(9-2-3-10-20)17-7-5-13-26-17/h4-7,12-14H,2-3,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVDIOOUXWCFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a thiophene derivative, the imidazole ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.

    Alkylation: The imidazole intermediate is then alkylated using a suitable alkyl halide to introduce the 1-methyl group.

    Coupling with Cyclopentanecarboxylic Acid: The alkylated imidazole is coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained by attaching the second thiophene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structural features may enhance binding affinity and specificity for various receptors and enzymes.

Case Studies :

  • Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties against viruses such as dengue and Ebola by inhibiting key viral proteins involved in replication and infection processes .

Biological Studies

The compound's unique structure allows it to serve as a probe for studying enzyme interactions and receptor binding mechanisms. The imidazole ring can act as a ligand for metal ions, while the thiophene ring can participate in π–π interactions with aromatic residues in proteins.

Mechanism of Action :
The compound modulates the activity of specific enzymes or receptors through these interactions, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity .

Material Science Applications

In material science, the compound may be utilized to develop new materials with specific electronic or optical properties due to the presence of the thiophene moiety, which is known for its electron-donating capabilities. This could lead to advancements in organic electronics or photonic devices.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene rings can participate in π-π stacking interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(2-(1-methyl-4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
  • N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)-1-(pyridin-2-yl)cyclopentanecarboxamide

Uniqueness

The uniqueness of this compound lies in its dual thiophene and imidazole rings, which confer distinct electronic properties and potential for diverse biological activities compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features, including thiophene and imidazole moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5OS2C_{17}H_{15}N_{5}OS_{2}, with a molecular weight of approximately 369.5 g/mol. Its structure is characterized by:

  • Imidazole Ring : Contributes to biological activity through protonation and coordination with metal ions.
  • Thiophene Rings : Enhance lipophilicity and biological interactions.
  • Cyclopentanecarboxamide Group : Influences binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in extracellular vesicle (EV) biogenesis .
  • Anticancer Properties : Compounds with similar structures have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The thiophene and imidazole rings are believed to enhance these effects through interactions with cellular targets.
  • Neuroprotective Effects : Studies indicate that derivatives of this compound may protect against neuroinflammation by modulating inflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the imidazole and thiophene rings can significantly alter the biological activity of the compound. The presence of sulfur in the thiophene ring contributes to increased reactivity and binding affinity towards biological targets.

Data Table: Structure-Activity Relationships

ModificationBiological ActivityReference
Methylation on ImidazoleIncreased nSMase2 inhibition
Substitution on ThiopheneEnhanced anticancer activity
Cyclopentanecarboxamide linkageImproved pharmacokinetic profile

Case Study 1: Neuroprotective Effects

In a study involving a mouse model of acute brain injury, a related compound demonstrated significant inhibition of IL-1β-induced EV release into plasma, indicating its potential as a neuroprotective agent . The findings suggest that structural modifications can enhance brain penetration and therapeutic efficacy.

Case Study 2: Anticancer Activity

Another study highlighted the anticancer properties of similar compounds, where they induced apoptosis in breast cancer cell lines through mitochondrial pathways. The thiophene and imidazole components were crucial for their interaction with cellular membranes, facilitating drug uptake .

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